

Application Notes and Protocols: (Au(Dppe)₂)Cl in Photoredox Catalysis

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Compound of Interest		
Compound Name:	(Au(Dppe)2)Cl	
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Introduction

Gold complexes, particularly those featuring phosphine ligands, have emerged as a promising class of photocatalysts. Their unique photophysical properties, arising from relativistic effects and aurophilic interactions, enable them to participate in a variety of photoredox transformations. This document provides detailed application notes and protocols for the use of bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, (Au(Dppe)₂)Cl, in photoredox catalysis.

Due to the limited availability of detailed published protocols specifically for $(Au(Dppe)_2)CI$, this document leverages data and methodologies from its close structural and functional analog, $[Au_2(\mu-dppm)_2]Cl_2$ (where dppm = bis(diphenylphosphino)methane). The dppm complex is a well-studied dinuclear gold(I) photocatalyst, and its reactivity is expected to be highly representative of $(Au(Dppe)_2)CI$, offering valuable insights into its potential applications. The primary difference lies in the methylene versus ethylene bridge of the diphosphine ligand.

These protocols are intended to serve as a comprehensive guide for researchers exploring the synthetic utility of this class of gold photocatalysts.

Core Applications in Photoredox Catalysis

Dinuclear gold(I) diphosphine complexes are effective in a range of photoredox reactions, primarily involving the activation of carbon-halogen bonds to generate radical intermediates.



Key applications include:

- Atom Transfer Radical Polymerization (ATRP): Controlled polymerization of various monomers.
- Carbon-Carbon Bond Formation: Intramolecular cyclization reactions to construct complex molecular scaffolds.
- Dehalogenation Reactions: Reductive cleavage of carbon-halogen bonds.

Quantitative Data Summary

The following table summarizes representative quantitative data for photoredox reactions catalyzed by the analogous [Au₂(μ-dppm)₂]Cl₂ complex. These values provide a benchmark for expected performance when utilizing (Au(Dppe)₂)Cl.

Applicat ion	Substra te	Product	Catalyst Loading (mol%)	Solvent	Light Source	Yield (%)	Referen ce
Atom Transfer Radical Polymeri zation (ATRP)	Methyl Methacry late (MMA)	Poly(met hyl methacry late)	1.25 (vs. initiator)	Toluene	UVA (365 nm)	>95	[1]
Radical Cyclizatio n	2-bromo- N-(pent- 4-en-1- yl)aniline	3-methyl- 1,2,3,4- tetrahydr oquinolin e	10	Acetonitri le	365 nm LED	91	[2]
Formal Synthesi s of (±)- Triptolide	Polycycli c vinyl bromide precursor	Tetracycli c lactone intermedi ate	10	Acetonitri le	365 nm LED	91	[2]



Experimental Protocols

General Protocol for Photoredox Catalyzed Atom Transfer Radical Polymerization (ATRP)

This protocol describes the controlled polymerization of methyl methacrylate (MMA) using a dinuclear gold(I) complex as the photocatalyst.

Materials:

- [Au₂(µ-dppm)₂]Cl₂ (or (Au(Dppe)₂)Cl)
- Ethyl α-bromophenylacetate (EBPA) (initiator)
- Methyl methacrylate (MMA) (monomer)
- Toluene (solvent)
- Schlenk tube or similar reaction vessel
- UVA LED lamp (e.g., 365 nm)
- · Magnetic stirrer

Procedure:

- In a Schlenk tube equipped with a magnetic stir bar, dissolve the gold photocatalyst (1.25 mol% relative to the initiator) in toluene.
- Add the initiator, ethyl α-bromophenylacetate (EBPA).
- Add the monomer, methyl methacrylate (MMA).
- Seal the Schlenk tube and degas the solution by three freeze-pump-thaw cycles.
- Backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
- Place the reaction vessel in proximity to the UVA LED lamp and begin irradiation while stirring vigorously.



- Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H
 NMR spectroscopy to determine monomer conversion.
- Upon completion, quench the reaction by exposing the solution to air.
- Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
- Filter and dry the polymer under vacuum to obtain the final product.

General Protocol for Photocatalytic Radical Cyclization

This protocol outlines a general procedure for the intramolecular cyclization of an N-aryl-N-alkenyl-2-bromoaniline derivative.

Materials:

- [Au₂(µ-dppm)₂]Cl₂ (or (Au(Dppe)₂)Cl)
- Substrate (e.g., 2-bromo-N-(pent-4-en-1-yl)aniline)
- Acetonitrile (solvent)
- Diisopropylethylamine (DIPEA) (sacrificial electron donor)
- Reaction vial suitable for irradiation
- 365 nm LED lamp
- Magnetic stirrer

Procedure:

- To a reaction vial containing a magnetic stir bar, add the gold photocatalyst (10 mol%).
- Add the substrate.
- Add diisopropylethylamine (DIPEA) as a sacrificial electron donor.

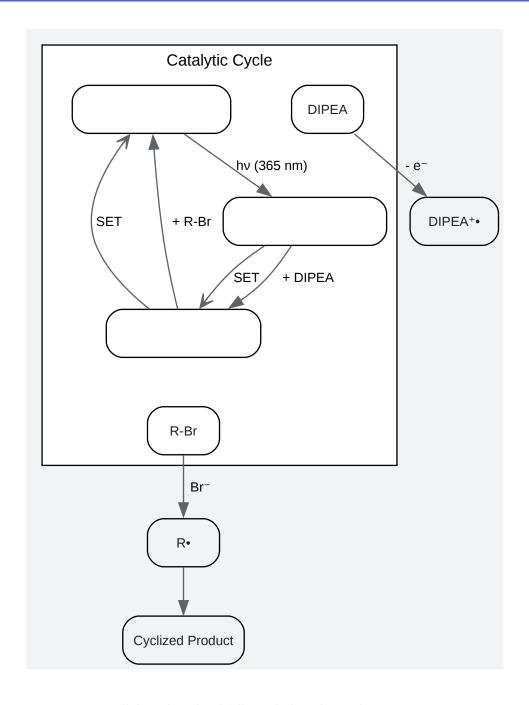


- Dissolve the components in acetonitrile.
- Seal the vial and sparge with an inert gas (e.g., argon) for 15-20 minutes.
- Irradiate the reaction mixture with a 365 nm LED lamp with vigorous stirring.
- Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the cyclized product.

Signaling Pathways and Experimental Workflows Photoredox Catalytic Cycle for C-Br Bond Activation

The following diagram illustrates the proposed photoredox catalytic cycle for the activation of a carbon-bromine bond by a dinuclear gold(I) complex, leading to a radical cyclization reaction.





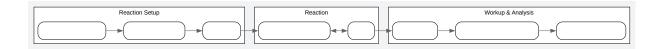
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Caption: Proposed photoredox catalytic cycle for C-Br bond activation.

Experimental Workflow for a Typical Photoredox Reaction

This diagram outlines the general workflow for setting up and performing a photoredox reaction using a gold photocatalyst.





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Caption: General experimental workflow for photoredox catalysis.

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References

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